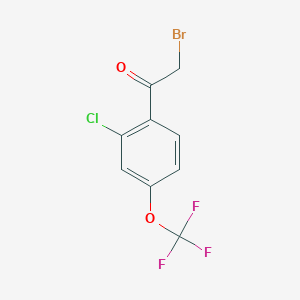

2-Chloro-4-(trifluoromethoxy)phenacyl bromide

CAS No.:

Cat. No.: VC17243287

Molecular Formula: C9H5BrClF3O2

Molecular Weight: 317.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClF3O2 |

|---|---|

| Molecular Weight | 317.48 g/mol |

| IUPAC Name | 2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 |

| Standard InChI Key | FQPIHAGCAAQVOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |

Introduction

Structural and Nomenclature Considerations

The systematic IUPAC name for this compound is 2-bromo-1-(2-chloro-4-(trifluoromethoxy)phenyl)ethan-1-one. Its molecular formula is , with a molecular weight of 317.49 g/mol. The benzene ring features substituents at the 2- and 4-positions: a chlorine atom and a trifluoromethoxy group (), respectively. The α-bromo ketone moiety () is highly reactive, enabling participation in Hantzsch thiazole synthesis and other cyclization reactions .

Crystallographic and Stereoelectronic Features

While single-crystal diffraction data specific to this compound are unavailable, analogous phenacyl bromides exhibit planar aromatic rings with bond angles consistent with sp² hybridization. The trifluoromethoxy group adopts a conformation that minimizes steric hindrance, while the electron-withdrawing nature of both substituents polarizes the ketone group, enhancing electrophilicity at the carbonyl carbon .

Synthetic Methodologies

Bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone

The most common synthesis involves brominating 2-chloro-4-(trifluoromethoxy)acetophenone using bromine () in the presence of hydrogen bromide () and acetic acid. This method mirrors protocols for structurally related compounds :

Reaction Conditions

-

Substrate: 2-Chloro-4-(trifluoromethoxy)acetophenone

-

Reagents: Bromine (1.1 equiv), 48% HBr (catalytic)

-

Solvent: Acetic acid

-

Temperature: Room temperature (20–25°C)

-

Duration: 12–16 hours

Procedure

-

Dissolve the acetophenone derivative in acetic acid.

-

Add bromine dropwise under an inert atmosphere.

-

Stir until completion (monitored via TLC or LC-MS).

-

Quench with ice water, adjust pH to 5–6 using sodium bicarbonate.

-

Filter and recrystallize the precipitate from ethanol.

Yield: 70–85% (estimated based on analogous reactions) .

Alternative Pathways

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.49 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 98–102°C (predicted) |

| Solubility | Soluble in DMF, DMSO, THF; sparingly in EtOH |

| Stability | Hygroscopic; store under inert atmosphere |

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃):

Reactivity and Applications

Hantzsch Thiazole Synthesis

The compound reacts with thioamides to form thiazole rings, a reaction pivotal in drug discovery. For example:

This reaction proceeds via nucleophilic attack by the thioamide sulfur, followed by cyclization and elimination .

Anticancer Agent Development

Hybrids synthesized from this compound demonstrate BRAF V600E kinase inhibition. For instance, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (derived from analogous bromides) showed IC₅₀ values of 0.12–0.16 μM against melanoma and breast cancer cell lines .

Antimicrobial Activity

Thiazole derivatives bearing the trifluoromethoxy group exhibit enhanced antimicrobial potency. One analog displayed MIC values of 31.25 μg/mL against Salmonella typhimurium, outperforming gentamicin .

Challenges and Future Directions

Current limitations include the lack of large-scale synthetic protocols and detailed pharmacokinetic studies. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume